Sodium 3-methyl-2-oxo(3-~2~H)butanoate
Description
Foundational Significance of Alpha-Keto Acids as Metabolic Intermediates
Alpha-keto acids are organic compounds containing a ketone functional group adjacent to a carboxylic acid. nih.gov These molecules are pivotal intermediates in a multitude of metabolic pathways, most notably in the catabolism of amino acids and the citric acid cycle (Krebs cycle). researchgate.netresearchgate.net They serve as the carbon skeletons of amino acids, participating in transamination reactions where an amino group is transferred to an α-keto acid to form a new amino acid. icm.edu.pl This process is fundamental for the synthesis of non-essential amino acids and for shuttling nitrogen for excretion.
Key examples of biologically important α-keto acids include pyruvate (B1213749), the end-product of glycolysis, and α-ketoglutarate, a central component of the citric acid cycle. nih.govicm.edu.pl The oxidative decarboxylation of α-keto acids is a critical step in the metabolism of carbohydrates, fats, and proteins, leading to the production of energy in the form of ATP. researchgate.net For instance, α-ketoisovalerate, the non-deuterated counterpart of Sodium 3-methyl-2-oxo(3-²H)butanoate, is an intermediate in the metabolic pathway of the branched-chain amino acid valine. researchgate.netnih.gov The study of these molecules is crucial for understanding cellular energy homeostasis and the biosynthesis of essential biomolecules.
Table 1: Key Alpha-Keto Acids in Metabolism
| Alpha-Keto Acid | Corresponding Amino Acid | Major Metabolic Pathway(s) |
|---|---|---|
| Pyruvic acid | Alanine | Glycolysis, Gluconeogenesis, Citric Acid Cycle |
| α-Ketoglutaric acid | Glutamic acid | Citric Acid Cycle, Amino Acid Metabolism |
| Oxaloacetic acid | Aspartic acid | Citric Acid Cycle, Gluconeogenesis, Urea Cycle |
| α-Ketoisovaleric acid | Valine | Branched-Chain Amino Acid Catabolism |
| α-Ketoisocaproic acid | Leucine (B10760876) | Branched-Chain Amino Acid Catabolism |
| α-Keto-β-methylvaleric acid | Isoleucine | Branched-Chain Amino Acid Catabolism |
Research Imperatives for Site-Specific Deuteration in Alpha-Keto Acid Analogs
The site-specific deuteration of α-keto acid analogs like Sodium 3-methyl-2-oxo(3-²H)butanoate is driven by several key research imperatives, primarily centered on understanding enzyme mechanisms and metabolic fluxes through the kinetic isotope effect (KIE).
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org The C-²H bond is stronger and vibrates at a lower frequency than a C-¹H bond, meaning more energy is required to break it. nih.gov Consequently, reactions involving the cleavage of a C-²H bond are typically slower than those involving a C-¹H bond. nih.gov By measuring the KIE in an enzyme-catalyzed reaction, researchers can determine if the breaking of a specific C-H bond is a rate-limiting step in the catalytic mechanism. icm.edu.plnih.gov For example, studying the enzymatic processing of Sodium 3-methyl-2-oxo(3-²H)butanoate can reveal mechanistic details of the enzymes involved in valine catabolism. researchgate.netnih.gov
Metabolic tracing studies also benefit from site-specific deuteration. By introducing a deuterated substrate, scientists can follow the deuterium (B1214612) label as it is incorporated into various metabolites, providing a detailed map of the metabolic pathways involved. nih.gov This is particularly useful for elucidating complex and interconnected metabolic networks. The use of deuterated α-keto acids can help to quantify the flux through specific pathways and understand how these fluxes are altered in different physiological or pathological states.
Furthermore, deuteration can be used to modulate the metabolic stability of compounds. nih.gov By replacing a hydrogen atom at a site of metabolic oxidation with deuterium, the rate of metabolism at that position can be slowed down. This has significant implications in drug development, where it can be used to improve the pharmacokinetic profiles of therapeutic agents. nih.gov While Sodium 3-methyl-2-oxo(3-²H)butanoate is primarily a research tool, the principles learned from its study can be applied to the design of more stable and effective drugs.
Table 2: Research Applications of Site-Specific Deuteration
| Research Application | Principle | Example |
|---|---|---|
| Mechanistic Enzymology | Kinetic Isotope Effect (KIE) | Determining if C-H bond cleavage is rate-limiting in an enzyme's catalytic cycle. |
| Metabolic Flux Analysis | Isotope Tracing | Quantifying the contribution of valine to the citric acid cycle. |
| Drug Development | Metabolic Stability | Increasing the half-life of a drug by slowing its metabolic degradation. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-deuterio-3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBZDCJCRFGKA-RFQDWOGUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)(C)C(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675985 | |
| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360769-16-0 | |
| Record name | Sodium 3-methyl-2-oxo(3-~2~H)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic and Biosynthetic Methodologies for Sodium 3 Methyl 2 Oxo 3 2h Butanoate and Its Analogs
Chemical Synthesis Strategies for Deuterated Alpha-Keto Acids
Chemical synthesis provides versatile and high-yielding routes to deuterated α-keto acids. These methods often leverage acid- or enzyme-catalyzed reactions to achieve specific deuterium (B1214612) placement.
Superacid-Catalyzed Hydrogen-Deuterium Exchange Approaches
Superacid-catalyzed hydrogen-deuterium (H/D) exchange represents a highly efficient method for the α-deuteration of ketones using deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.org This strategy employs a pre-catalyst, such as [Ph₃C]⁺[B(C₆F₅)₄]⁻, to generate a superacidic species, [D]⁺[B(C₆F₅)₄]⁻, in situ. nih.gov The catalytic cycle involves the rapid protonation (or in this case, deuteration) of the keto group's oxygen atom, leading to the formation of an enol tautomer. This intermediate then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position. rsc.org
This metal-free catalytic process is noted for its operational simplicity, high deuteration efficiency (often up to 99%), and broad substrate scope, which includes various ketones and bioactive molecules. rsc.orgrsc.orgnih.gov The reaction demonstrates excellent functional group tolerance and scalability, making it a practical approach for synthesizing deuterated compounds for pharmaceutical research and metabolic studies. rsc.org The use of D₂O as the deuterium source and the avoidance of toxic reagents contribute to the sustainability of this method. rsc.orgnih.gov A key advantage of this approach is its ability to achieve complete deuteration at the α-position through cumulative isotope exchange. rsc.org
Chemoenzymatic Synthetic Routes for Stereoselective Deuterium Incorporation
Chemoenzymatic methods offer a powerful strategy for the site-selective and stereoselective incorporation of deuterium into amino acids, which can then serve as precursors for deuterated α-keto acids. These methods combine the selectivity of enzymes with the practicality of chemical synthesis.
One notable approach involves a dual-protein catalytic system. For instance, an aminotransferase can be paired with a small partner protein to catalyze both Cα and Cβ hydrogen-deuterium (H/D) exchange in amino acids. nih.gov In contrast, using the aminotransferase alone typically results in exclusive Cα-deuteration. nih.gov This dual-enzyme system has been successfully applied to a variety of aliphatic and aromatic amino acids, achieving high deuterium incorporation at both the Cα (85–95%) and Cβ positions, with excellent retention of stereochemical configuration (>99% enantiomeric excess). nih.gov
The development of scalable biocatalytic methods is crucial for practical applications. This necessitates straightforward access to the biocatalysts and optimization of reaction conditions, such as enzyme loading, to ensure efficient H/D exchange. nih.gov These enzymatic methods provide a more efficient alternative to traditional small molecule-based syntheses, which often require the de novo construction of the target molecule from deuterated precursors. nih.gov
Microbial Biosynthesis of Deuterated Alpha-Keto Acids
Metabolic engineering of microorganisms, particularly Escherichia coli, provides a sustainable and highly controlled platform for the production of isotope-enriched compounds, including deuterated α-keto acids.
Engineering of Escherichia coli for Isotope-Enriched Precursor Production
Escherichia coli has been extensively engineered to serve as a cellular factory for the biosynthesis of a wide range of natural products and their derivatives. pnnl.gov Its well-understood genetics and metabolism, coupled with advanced tools for genetic manipulation, make it an ideal host for producing isotopically labeled compounds. pnnl.govresearchgate.net
To enhance the production of specific α-keto acids, such as 2-ketoisovalerate (a precursor to valine and pantothenic acid), metabolic engineering strategies focus on rerouting carbon flux towards the desired product. nih.gov This often involves the deletion of genes encoding for competing pathways and the overexpression of genes in the target biosynthetic pathway. nih.gov For instance, to increase the intracellular pool of pyruvate (B1213749), a key precursor, genes such as aceF (encoding pyruvate dehydrogenase complex E2 component) and mdh (encoding malate (B86768) dehydrogenase) can be deleted. nih.gov Subsequently, the overexpression of genes like alsS (acetolactate synthase), ilvC (ketol-acid reductoisomerase), and ilvD (dihydroxy-acid dehydratase) can channel the carbon flux from pyruvate to 2-ketoisovalerate. nih.gov
Furthermore, the production of other keto-acid intermediates, such as 2-ketobutyrate, can be achieved by leveraging the native amino acid biosynthesis pathways. researchgate.net By overexpressing key enzymes and deregulating amino acid biosynthesis, E. coli can be engineered to accumulate these valuable precursors. researchgate.net The use of stable isotope tracers, such as ¹³C-labeled glucose or formate, allows for the detailed analysis of metabolic fluxes and the verification of pathway engineering success. escholarship.org
Directed Incorporation of Deuterium into Branched-Chain Amino Acid Precursors
The biosynthesis of deuterated branched-chain amino acids (BCAAs) and their corresponding α-keto acids (BCKAs) in engineered microbes relies on supplying a deuterated precursor in the growth medium. The microorganism's metabolic machinery then incorporates the deuterium into the final product.
The production of higher alcohols, which proceeds through keto-acid intermediates, provides a model for the synthesis of deuterated analogs. researchgate.net For example, 2-ketobutyrate, an intermediate in isoleucine biosynthesis, can be converted to various products. researchgate.net By providing a deuterated source in the fermentation medium, the deuterium can be incorporated into the BCAA precursors.
The efficiency of deuterium incorporation can be influenced by several factors, including the choice of the deuterated source and the specific metabolic pathways active in the engineered strain. For instance, enzymatic reactions involving decarboxylation have been studied using deuterium to probe their mechanisms, indicating that the stereochemistry of deuterium incorporation is a critical aspect of these biotransformations. nih.gov
Analytical Characterization of Isotopic Enrichment and Positional Specificity
Accurately determining the level and position of deuterium enrichment in α-keto acids is crucial for validating synthetic and biosynthetic methods and for the application of these labeled compounds in metabolic research. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose. nih.govbiorxiv.org
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (UPLC-MS/MS), offers high sensitivity for detecting and quantifying isotopologues. nih.govnih.gov Derivatization of the α-keto acids is often necessary to improve their chemical stability and chromatographic behavior. nih.gov For instance, treatment with methoxylamine protects the keto group, allowing for subsequent analysis. psu.edu By analyzing the mass isotopomer distribution of specific fragments of the derivatized analyte, it is possible to determine the degree of deuterium enrichment. mit.edu High-resolution mass spectrometry can further aid in confirming the identity of the compounds and detecting any potential interferences. psu.edu
While MS is highly sensitive, it may not always provide the precise location of the deuterium label within the molecule. nih.govbiorxiv.org NMR spectroscopy, on the other hand, excels at determining the positional specificity of isotopic labeling. nih.govbiorxiv.org The chemical shift of a nucleus in an NMR spectrum is highly dependent on its local magnetic environment, allowing for the distinction between different isotopomers. biorxiv.org However, NMR is generally less sensitive than MS. nih.govbiorxiv.org
Elucidation of Metabolic Roles and Biosynthetic Pathways Through Deuterated Sodium 3 Methyl 2 Oxobutanoate
Interrogating Branched-Chain Amino Acid Catabolism
The breakdown of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—is a crucial metabolic process. Dysregulation of BCAA catabolism has been increasingly linked to metabolic disorders. nih.gov Sodium 3-methyl-2-oxobutanoate (B1236294) is a central figure in the catabolic pathway of valine.
The initial step in the catabolism of valine is a reversible reaction known as transamination. mdpi.com In this process, the amino group from valine is transferred to an α-keto acid, converting valine into Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate). This reaction is catalyzed by enzymes called branched-chain aminotransferases (BCATs). mdpi.com
Following its formation, Sodium 3-methyl-2-oxobutanoate undergoes irreversible oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. nih.gov This enzymatic complex is a critical regulatory point in BCAA catabolism. Studies in isolated perfused rat kidneys have shown that when branched-chain amino and keto acids are present at near-physiological concentrations, the rate of transamination is greater than the rate of oxidation. nih.gov This indicates that a significant portion of the α-ketoisovalerate formed can be released from the tissue or participate in other metabolic pathways before being fully oxidized. nih.gov
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a cell. nih.govnih.gov By using isotopically labeled molecules, such as deuterated Sodium 3-methyl-2-oxobutanoate, scientists can trace the path of the label through various metabolic reactions and calculate the flux through specific pathways. nih.govresearchgate.net
A prime example of this is seen in studies of Corynebacterium glutamicum, a bacterium used for the industrial production of amino acids and vitamins. researchgate.net Flux analysis at the α-ketoisovalerate node reveals how this metabolite is partitioned between different pathways, including its potential excretion, conversion back to valine, or its use in the biosynthesis of other compounds like pantothenate or leucine. researchgate.net
Below is a table representing a snapshot of metabolic fluxes at the α-ketoisovalerate node in a genetically engineered strain of C. glutamicum, illustrating the distribution of this key metabolite.
Table 1: Example of Metabolic Flux Distribution at the α-Ketoisovalerate Node in Corynebacterium glutamicum Data derived from studies on engineered C. glutamicum, values are illustrative examples of metabolic fluxes.
| Flux (Reaction) | Description | Relative Flux (%) |
| V3 | Formation of α-ketoisovalerate from 2,3-dihydroxy-isovalerate | 100% |
| V4 | Conversion to Valine (and excretion) | 15% |
| V5 | Excretion of α-ketoisovalerate | 5% |
| V6 | Conversion towards Leucine biosynthesis | 10% |
| V9 | Conversion towards Pantothenate biosynthesis | 70% |
This interactive table demonstrates how flux analysis can quantify the fate of α-ketoisovalerate. The percentages represent the molar distribution of α-ketoisovalerate entering different metabolic routes from the total amount produced (V3).
Investigation of Pantothenate Biosynthesis
Pantothenic acid, or vitamin B5, is an essential nutrient that serves as the precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic reactions. nih.govnih.gov
In many microorganisms, including Escherichia coli and Bacillus megaterium, Sodium 3-methyl-2-oxobutanoate is a direct precursor in the de novo synthesis of pantothenic acid. nih.govmedchemexpress.comresearchgate.net The biosynthetic pathway begins with the enzymatic addition of a methyl group to α-ketoisovalerate, a reaction catalyzed by ketopantoate hydroxymethyltransferase, to form ketopantoate. nih.govresearchgate.net This is the first committed step in the pantoate branch of the pathway. The resulting ketopantoate is then reduced to form pantoate, which is subsequently condensed with β-alanine to yield pantothenic acid. nih.govnih.govresearchgate.net The availability of α-ketoisovalerate can, therefore, be a limiting factor for pantothenate production in these organisms. nih.gov
Perturbations in Metabolic Networks Induced by Deuterated Analogs
Introducing deuterated Sodium 3-methyl-2-oxobutanoate into a biological system allows for precise tracking of its metabolic fate. medchemexpress.com Beyond its role as a tracer, its administration can also cause perturbations in the existing metabolic network, providing insights into the interconnectedness and regulation of metabolic pathways.
The administration of Sodium 3-methyl-2-oxobutanoate can significantly alter the balance of other branched-chain amino acids and their corresponding α-keto acids. Studies have shown that increasing the concentration of α-ketoisovalerate leads to a rise in the plasma levels of valine, its parent amino acid, due to the reversible nature of the transamination reaction. nih.gov
Concurrently, this increase in α-ketoisovalerate can impact the metabolism of leucine and isoleucine. Research indicates that elevated α-ketoisovalerate enhances the levels of α-ketoisocaproate (the keto acid of leucine) and α-keto-β-methylvalerate (the keto acid of isoleucine). nih.govmedchemexpress.com This is often accompanied by a decrease in the plasma concentrations of the amino acids leucine and isoleucine, suggesting that the presence of one BCKA can influence the transamination equilibrium of the others. nih.govmedchemexpress.com
Table 2: Effect of Increased Sodium 3-methyl-2-oxobutanoate on Related Metabolites This table summarizes findings from metabolic studies on the influence of α-ketoisovalerate on other BCAAs and their keto-analogs.
| Metabolite | Change in Concentration | Implied Metabolic Shift |
| Valine | Increase | Shift towards re-amination of exogenous α-ketoisovalerate |
| Leucine | Decrease | Increased transamination to its keto acid |
| Isoleucine | Decrease | Increased transamination to its keto acid |
| α-Ketoisocaproate | Increase | Result of increased leucine transamination |
| α-Keto-β-methylvalerate | Increase | Result of increased isoleucine transamination |
This interactive table illustrates the systemic impact of altering the concentration of a single keto acid on the broader BCAA metabolic network.
Advanced Research Applications of Sodium 3 Methyl 2 Oxo 3 2h Butanoate in Structural and Mechanistic Biology
Enhancements in Nuclear Magnetic Resonance (NMR) Spectroscopy for Macromolecular Studies
The study of large proteins and their complexes by solution-state NMR is often hindered by issues of signal overlap and rapid signal decay due to the slow tumbling of these macromolecules in solution. nih.gov The introduction of specific isotope labels using precursors like Sodium 3-methyl-2-oxo(3-2H)butanoate is a powerful strategy to overcome these limitations.
Methyl groups are exceptional probes for NMR studies of high-molecular-weight proteins, offering high sensitivity even in systems approaching 1 megadalton (MDa) in size. nih.govnih.govnih.gov When Sodium 3-methyl-2-oxo(3-2H)butanoate is supplied during protein expression, it is used by the cell to synthesize valine and leucine (B10760876) where the methyl groups are selectively protonated (¹³CH₃) while the rest of the protein is deuterated. This labeling scheme dramatically simplifies complex NMR spectra and improves signal resolution.
The primary benefit arises from the methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) effect, which provides narrow linewidths for methyl signals even in very large proteins. nih.gov The presence of deuterium (B1214612) on the precursor's C3 position (the (3-~2~H) in the compound name) helps ensure that the resulting amino acid side chains are deuterated at positions other than the target methyl group, which further reduces dipolar relaxation pathways and sharpens the observed signals. nih.gov This enhancement in sensitivity and resolution allows for the detailed structural and dynamic analysis of macromolecular assemblies that were previously intractable by NMR. nih.gov
Valine and leucine residues each possess two methyl groups that are chemically equivalent but stereoscopically distinct (prochiral). Distinguishing between these prochiral methyl groups is essential for high-resolution structure determination and for accurately mapping protein dynamics. Precursors such as Sodium 3-methyl-2-oxo(3-2H)butanoate, or its biosynthetic antecedent acetolactate, enable the stereospecific labeling of either the pro-R or pro-S methyl group of valine and leucine. copernicus.org
This stereospecific assignment is crucial for interpreting Nuclear Overhauser Effect (NOE) data, which provides distance constraints for structure calculation. nih.gov By knowing the specific origin of an NOE signal, researchers can build more accurate models of protein architecture and gain unambiguous insights into the conformational changes that occur during protein function and interaction. copernicus.orgnih.gov
The primary experimental technique for observing specifically labeled methyl groups is through heteronuclear correlation experiments, most commonly the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment. nih.govcopernicus.org These experiments generate a spectrum where each peak corresponds to a specific methyl group in the protein, creating a unique "fingerprint."
The use of Sodium 3-methyl-2-oxo(3-2H)butanoate as a precursor is tailored for these experiments. It facilitates the incorporation of ¹³C-labeled methyl groups (¹³CH₃) into a perdeuterated protein background. nih.govcopernicus.org This labeling strategy maximizes the sensitivity of ¹H-¹³C correlation experiments due to the favorable relaxation properties (methyl-TROSY effect) and the threefold signal enhancement from the three equivalent protons of the methyl group. nih.gov The resulting high-quality spectra are then used to study protein folding, ligand binding, and allosteric regulation.
| NMR Application | Precursor Role | Benefit | Relevant Experiment |
| Signal Resolution | Provides ¹³CH₃ groups in a deuterated background | Reduces spectral crowding and signal broadening in large proteins. nih.govnih.gov | Methyl-TROSY |
| Stereospecific Labeling | Allows selective labeling of pro-R or pro-S methyls | Resolves ambiguity in structural data and dynamics analysis. copernicus.orgnih.gov | NOESY, ¹H-¹³C HSQC |
| Correlation Studies | Enables targeted ¹³C enrichment of methyls | Creates a specific spectral fingerprint for each methyl group. nih.govcopernicus.org | ¹H-¹³C HSQC/HMQC |
Probing Enzyme Mechanisms and Reaction Kinetics
Isotopically labeled compounds are fundamental tools for elucidating the mechanisms of enzyme-catalyzed reactions. The substitution of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). nih.govwikipedia.org
The kinetic isotope effect (KIE) is the ratio of the reaction rate of a substrate containing a light isotope (like hydrogen) to the rate of the same substrate containing a heavy isotope (like deuterium). wikipedia.org A significant KIE (typically >1.5) is observed when the bond to the labeled isotope is broken in the rate-determining step of the reaction. princeton.edu
By using Sodium 3-methyl-2-oxo(3-2H)butanoate to biosynthetically generate deuterated substrates, researchers can perform KIE studies on enzymes that metabolize valine, leucine, or related intermediates. nih.govnih.gov Observing the reaction rate with the deuterated substrate compared to the non-deuterated version reveals whether a specific C-H bond cleavage is kinetically significant, providing direct evidence for the proposed reaction mechanism. nih.govnih.gov For instance, a small KIE suggests that C-H bond breaking is not the bottleneck of the reaction. nih.gov
Ketol-acid reductoisomerase (KARI) is a key enzyme in the biosynthetic pathway of branched-chain amino acids, the same pathway where Sodium 3-methyl-2-oxo(3-2H)butanoate serves as a precursor. nih.govmdpi.com KARI catalyzes a complex reaction involving an alkyl migration followed by an NADPH-dependent reduction. nih.govnih.gov
| Enzyme/Process | Isotope Effect (KIE) Value | Interpretation | Reference |
| Ketol-Acid Reductoisomerase | 1.07 (with acetolactate) | C-H bond cleavage (hydride transfer) is not the primary rate-limiting step. | nih.gov |
| Ketol-Acid Reductoisomerase | 1.39 (with 3-hydroxy-3-methyl-2-oxobutyrate) | Hydride transfer contributes to the rate, but other steps are also significant. | nih.gov |
Tracing of Metabolic Intermediates in Complex Biochemical Pathways
Sodium 3-methyl-2-oxo(3-2H)butanoate, and its isotopologues, serve as powerful tracers for elucidating the flow of metabolites through intricate biochemical networks. bitesizebio.com By introducing this labeled compound into biological systems, scientists can track the deuterium label as it is incorporated into various downstream molecules, providing a dynamic view of metabolic pathways. bitesizebio.com
One of the primary applications of labeled alpha-ketoisovalerate is in studying the biosynthesis of branched-chain amino acids. isotope.com Specifically, it is a well-established precursor for the amino acids valine and leucine. sigmaaldrich.comisotope.com In protein expression systems, such as E. coli, the addition of labeled alpha-ketoisovalerate to the growth medium allows for the specific incorporation of the isotopic label into these amino acid residues within proteins. sigmaaldrich.comnih.gov This technique is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies of large proteins, where selective labeling of methyl groups enhances spectral resolution and sensitivity. sigmaaldrich.comnih.gov
Research has demonstrated that when organisms are supplied with isotopically labeled alpha-ketoisovalerate, the label can be traced through the transamination process to the corresponding amino acids. nih.govnih.gov For instance, a study on the metabolism of valine and 3-methyl-2-oxobutanoate (B1236294) in isolated perfused rat kidneys showed that increasing the concentration of 3-methyl-2-oxo[1-14C]butanoate led to a rise in the perfusate valine concentration, indicating the conversion of the alpha-keto acid to its corresponding amino acid. nih.gov
Furthermore, comprehensive stable-isotope tracing studies in mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells, have utilized labeled precursors like alpha-ketoisovalerate to identify and trace the origins of secreted metabolic by-products. digitellinc.com These studies provide a detailed map of nutrient utilization and metabolic inefficiencies, which is crucial for optimizing biomanufacturing processes. digitellinc.com The ability to track the fate of the labeled carbon or deuterium atoms from the precursor molecule into a variety of metabolic end-products offers a granular view of cellular metabolism.
The following table summarizes the key metabolic conversions where Sodium 3-methyl-2-oxo(3-2H)butanoate and its isotopologues are used as tracers.
| Precursor | Labeled Atom(s) | Key Metabolic Conversion | Primary Application |
| Sodium 3-methyl-2-oxo(3-2H)butanoate | Deuterium (2H) | Transamination | Tracing valine and leucine biosynthesis |
| [1-¹⁴C]valine | Carbon-14 | Transamination to 3-methyl-2-oxo[1-¹⁴C]butanoate | Studying branched-chain amino acid metabolism |
| ¹³C-labeled alpha-ketoisovalerate | Carbon-13 | Incorporation into amino acids | NMR studies of protein structure and dynamics |
Quantitative Metabolomics and Isotopic Tracer Methodologies
The unique properties of Sodium 3-methyl-2-oxo(3-2H)butanoate and its isotopically labeled analogues make them indispensable for quantitative metabolomics, particularly in the development of highly sensitive and accurate analytical methods.
Development of Isotope Dilution Mass Spectrometry for Alpha-Keto Acid Analysis
Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for the precise quantification of metabolites. This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. nih.gov Labeled versions of alpha-ketoisovalerate, including deuterated and ¹³C-labeled forms, serve as ideal internal standards for the quantification of endogenous alpha-keto acids in biological samples. nih.govresearchgate.net
The process involves adding a known amount of the labeled internal standard to a biological sample. The sample is then processed, and the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is measured by mass spectrometry. Because the internal standard behaves identically to the endogenous compound during extraction, derivatization, and ionization, any sample loss or variation in instrument response is corrected for, leading to highly accurate and precise quantification. nih.gov
A significant challenge in the analysis of alpha-keto acids is their inherent instability. nih.gov Derivatization is often employed to create more stable derivatives suitable for analysis. nih.govacs.org The use of isotopically labeled internal standards like Sodium 3-methyl-2-oxo(3-2H)butanoate is crucial in these methods to account for any variability in the derivatization reaction.
The table below outlines the key components of an isotope dilution mass spectrometry method for alpha-keto acid analysis.
| Analytical Step | Role of Labeled Alpha-Ketoisovalerate | Advantage |
| Sample Spiking | Serves as an internal standard | Corrects for sample loss during preparation |
| Derivatization | Co-reacts with the endogenous analyte | Normalizes for variations in reaction efficiency |
| Mass Spectrometry | Provides a distinct mass-to-charge ratio from the endogenous analyte | Allows for accurate ratiometric quantification |
Application in Metabolic Flux Analysis (MFA) for Pathway Elucidation
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov ¹³C-MFA, a common approach, involves feeding cells a ¹³C-labeled substrate and measuring the incorporation of ¹³C into downstream metabolites. nih.gov Isotopically labeled alpha-ketoisovalerate can be used as a tracer in MFA studies to probe the fluxes through pathways involving branched-chain amino acid metabolism. youtube.com
By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes) in metabolites like valine and leucine, researchers can deduce the relative contributions of different metabolic pathways to their synthesis. nih.govyoutube.com For example, the pattern of ¹³C enrichment in these amino acids after administration of ¹³C-labeled alpha-ketoisovalerate can reveal the activity of the transaminase enzymes and the extent to which the carbon skeleton is recycled or catabolized.
Recent advances in analytical techniques, particularly high-resolution mass spectrometry and NMR, coupled with sophisticated computational modeling, have enhanced the power of MFA. nih.govnih.gov These methods allow for the simultaneous tracing of multiple isotopes, providing a more comprehensive picture of metabolic fluxes. The use of tracers like Sodium 3-methyl-2-oxo(3-2H)butanoate contributes to building more accurate and detailed metabolic models of various organisms and disease states. youtube.com
The following table provides an overview of the application of labeled alpha-ketoisovalerate in MFA.
| MFA Application | Tracer Used | Information Gained |
| Elucidation of branched-chain amino acid biosynthesis | ¹³C-labeled alpha-ketoisovalerate | Quantifies the flux from the keto-acid to valine and leucine |
| Probing anaplerotic and cataplerotic reactions | ¹³C or ²H-labeled alpha-ketoisovalerate | Determines the contribution of branched-chain amino acid metabolism to the TCA cycle |
| Identifying metabolic bottlenecks | Isotopically labeled alpha-ketoisovalerate | Reveals rate-limiting steps in amino acid synthesis or degradation pathways |
Frontiers and Prospective Research Directions for Deuterated Alpha Keto Acids
Innovations in Site-Selective Deuteration Technologies
The precise placement of deuterium (B1214612) atoms within a molecule, known as site-selective deuteration, is crucial for extracting detailed metabolic information. Recent advancements in synthetic chemistry are providing more efficient and specific methods to create these labeled compounds.
One promising approach is the use of chemoenzymatic strategies. These methods leverage the high specificity of enzymes to catalyze deuterium incorporation at specific positions on a molecule. nih.gov For instance, enzymes like α-oxo-amine synthases can be repurposed to install deuterium atoms at the α-carbon of amino acids and their corresponding keto-acid derivatives using heavy water (D2O) as the deuterium source. nih.gov This biocatalytic approach offers significant advantages, including high stereoselectivity and the elimination of the need for protecting groups, all under mild reaction conditions. nih.gov
Another area of innovation lies in catalyst-controlled hydrogen isotope exchange (HIE). acs.org Researchers have developed methods using specific catalysts, such as 2-hydroxynicotinaldehyde, to facilitate the exchange of hydrogen for deuterium at the α-position of amino esters. acs.org This technique is attractive due to its operational simplicity and the use of readily available D2O as the deuterium source. acs.org Furthermore, advancements in transition-metal-catalyzed reactions are expanding the toolkit for creating a diverse range of deuterated molecules, including α-keto acids. mdpi.com These methods offer high efficiency and control over the degree of deuteration. nih.gov
The development of these technologies is critical for producing a wider variety of specifically labeled alpha-keto acids. This, in turn, will enable more sophisticated metabolic studies, allowing researchers to probe different aspects of a metabolic pathway with greater precision.
Expanding the Scope of Biochemical System Investigations
Deuterated alpha-keto acids are being used to investigate an increasingly broad range of biochemical systems and disease states. By tracing the metabolic fate of these labeled compounds, scientists can gain insights into the dynamic behavior of metabolic networks. mdpi.com
A key application is in the study of cancer metabolism. For example, deuterated α-ketoglutarate has been used to probe the activity of the isocitrate dehydrogenase (IDH) mutation in gliomas. ismrm.org This mutation leads to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), and researchers have shown that the production of 2-HG from deuterated α-ketoglutarate can be observed in cells with the IDH mutation. ismrm.org This approach holds promise for monitoring disease progression and the response to targeted therapies. ismrm.org
The study of inborn errors of metabolism is another area where deuterated alpha-keto acids are proving invaluable. For instance, the metabolism of α-ketoisovaleric acid, the keto analogue of the amino acid valine, has been studied in various metabolic disorders. nih.gov By measuring the decarboxylation of labeled α-ketoisovaleric acid, researchers can assess the function of the branched-chain keto acid dehydrogenase enzyme complex, which is deficient in maple syrup urine disease. nih.govgrantome.com
Furthermore, deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive tracking of substrate flux through metabolic pathways like the tricarboxylic acid (TCA) cycle in the liver. nih.gov By administering deuterated substrates, such as deuterated acetate (B1210297) which is converted to deuterated acetyl-CoA and enters the TCA cycle, researchers can monitor metabolic changes associated with conditions like metabolic-associated steatotic liver disease (MASLD). nih.gov
The table below illustrates some examples of how deuterated alpha-keto acids are being used in biochemical investigations.
| Deuterated Compound | Biochemical System/Disease | Key Findings |
| [3,3'-²H]-α-Ketoglutarate | IDH-mutant Glioma | Enables detection of oncometabolite 2-HG production, offering a potential biomarker for disease and therapeutic response. ismrm.org |
| 1-¹⁴C-α-Ketoisovaleric Acid | Inborn Errors of Metabolism, Liver & Kidney Failure | Decarboxylation rates vary with dietary protein intake and are reduced in diseases affecting the branched-chain keto acid dehydrogenase complex. nih.gov |
| Deuterated Acetate (precursor to deuterated α-keto acids in TCA cycle) | Liver Metabolism (MASLD) | Deuterium metabolic imaging can track substrate flux through the TCA cycle, revealing metabolic alterations in liver disease. nih.gov |
| Deuterated α-Ketoisovalerate | Peptide Fermentation in Hyperthermophilic Archaea | Characterization of 2-ketoisovalerate ferredoxin oxidoreductase, an enzyme involved in branched-chain amino acid metabolism. nih.gov |
Integration with Multi-Omics and Systems Biology Approaches
The true power of using deuterated alpha-keto acids is realized when the data from these tracer studies are integrated with other "omics" technologies, such as metabolomics, proteomics, and genomics. nih.gov This systems biology approach provides a more comprehensive and mechanistic understanding of complex biological processes. nih.gov
Stable isotope labeling is a powerful tool in metabolomics for both identifying and quantifying metabolites, as well as for measuring metabolic fluxes. nih.govdoi.org When a deuterated alpha-keto acid like Sodium 3-methyl-2-oxo(3-2H)butanoate is introduced into a biological system, mass spectrometry can be used to track the incorporation of deuterium into downstream metabolites. This allows for the precise mapping of metabolic pathways and the quantification of the rate of reactions (flux analysis). mdpi.com
By combining this metabolic flux data with proteomics, which measures the abundance of proteins (including enzymes), researchers can correlate changes in metabolic activity with changes in enzyme levels. For example, an observed decrease in the flux through a particular pathway could be explained by a decrease in the expression of a key enzyme in that pathway.
Furthermore, integrating these findings with genomics, which analyzes an organism's complete set of DNA, can help to identify the genetic basis for observed metabolic phenotypes. For instance, a mutation in a gene encoding a metabolic enzyme could be linked to a specific alteration in the metabolic flux of a deuterated alpha-keto acid.
This multi-omics approach is particularly powerful for understanding the complex metabolic reprogramming that occurs in diseases like cancer. By combining data from deuterated tracer studies with proteomics and genomics, researchers can build comprehensive models of cancer metabolism, identify key metabolic vulnerabilities, and develop novel therapeutic strategies.
The table below outlines how data from deuterated alpha-keto acid studies can be integrated with other omics data.
| Omics Technology | Type of Data | Integrated Insights |
| Metabolomics | Identification and quantification of deuterated metabolites | Precise mapping of metabolic pathways and quantification of metabolic fluxes. mdpi.comnih.gov |
| Proteomics | Abundance of metabolic enzymes and other proteins | Correlation of metabolic fluxes with enzyme expression levels, providing a link between metabolic activity and protein regulation. |
| Genomics | Genetic variations (e.g., mutations) in metabolic genes | Identification of the genetic basis for altered metabolic phenotypes observed in tracer studies. |
Q & A
Q. What are the standard synthetic routes for Sodium 3-methyl-2-oxo(3-~2~H)butanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via two primary routes:
- Acid-base neutralization : Reacting 3-methyl-2-oxobutanoic acid with sodium hydroxide in aqueous or alcoholic media. Optimization involves pH control (target pH 7–8) and temperature modulation (25–40°C) to avoid esterification side reactions .
- Ester hydrolysis : Using sodium methoxide to hydrolyze ethyl 3-methyl-2-oxobutanoate. Key parameters include reaction time (4–6 hours) and catalyst concentration (1–2 mol%) to maximize yield .
- Deuteration : For the deuterated analog (3-~2~H), isotopic labeling is achieved via H/D exchange under basic conditions or using deuterated reagents (e.g., D₂O) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with deuterium incorporation verified by the absence of specific proton signals (e.g., 3-position H) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (138.1 g/mol) and isotopic purity (>98% deuterium) .
- X-ray Diffraction (XRD) : For crystalline samples, XRD determines unit cell parameters and hydrogen-bonding interactions, critical for stability studies .
Advanced Research Questions
Q. How does deuterium labeling at the 3-position influence enzymatic studies of this compound?
- Methodological Answer : The ³H-labeled compound enables tracking of metabolic flux via isotope tracing (e.g., in Coenzyme A biosynthesis). Key applications include:
- Enzyme kinetics : Monitoring stereochemical outcomes in reactions with acetolactate decarboxylase (ADC) using ²H NMR to detect kinetic isotope effects (KIEs) .
- Metabolic pathway resolution : Coupling LC-MS/MS with isotopomer analysis to distinguish between competing pathways (e.g., ketogenesis vs. amino acid catabolism) .
- Table : Isotopic Labeling Applications
| Application | Technique | Key Insight |
|---|---|---|
| Ketone body metabolism | ¹³C-NMR | Quantifies ³H incorporation into β-hydroxybutyrate |
| Enzyme stereospecificity | ²H NMR | Reveals KIEs in ADC-catalyzed decarboxylation |
Q. How can researchers address contradictions in metabolic data obtained with isotopically labeled this compound?
- Methodological Answer : Discrepancies often arise from isotopic dilution or pathway cross-talk. Mitigation strategies include:
- Tracer dilution assays : Quantify unlabeled vs. labeled metabolite ratios using MS-based isotopologue distribution analysis .
- Compartmental modeling : Integrate time-course data to resolve intracellular vs. extracellular contributions .
- Control experiments : Compare results with non-deuterated analogs to isolate isotope-specific effects .
Q. What are the implications of this compound in pantothenic acid biosynthesis studies?
- Methodological Answer : The compound is a precursor to pantothenate in E. coli. Key methodologies include:
- Gene knockout models : Deleting panB (encoding ketopantoate hydroxymethyltransferase) to assess rescue by exogenous Sodium 3-methyl-2-oxobutanoate .
- Stable isotope probing : Using ¹³C/²H dual-labeled analogs to map carbon flux into Coenzyme A .
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in in vivo metabolic studies?
- Answer :
- Isotope dilution : Rapid equilibration with endogenous pools reduces signal-to-noise ratios. Solution: Use pulse-chase protocols with timed sampling .
- Toxicity : High sodium concentrations may perturb cellular osmolality. Solution: Optimize dosing via pre-clinical viability assays .
Comparative Analysis
Q. How does this compound compare to structurally similar compounds in metabolic engineering?
- Answer :
- Sodium α-ketoisovalerate : Shares a branched-chain α-keto acid structure but lacks deuterium, limiting isotopic tracing .
- Sodium 3-methylbutyrate : A reduced form with distinct roles in muscle metabolism; not a ketone body precursor .
- Table : Functional Comparison
| Compound | Role in Metabolism | Isotopic Utility |
|---|---|---|
| Sodium 3-methyl-2-oxo(³H)butanoate | Pantothenate precursor | High (²H/¹³C tracing) |
| Sodium α-ketoisovalerate | BCAA catabolism | Moderate (non-deuterated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
